5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

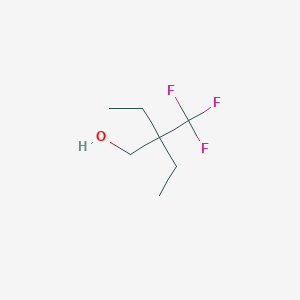

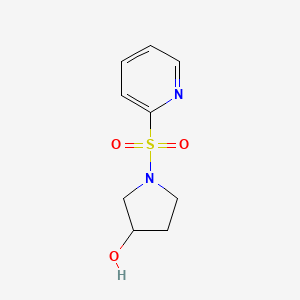

“5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is a chemical compound that is used in various scientific research. It has a molecular weight of 445.39 . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butanesulfinamide. This compound has been extensively used in the synthesis of N-heterocycles via sulfinimines . It offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis

The molecular formula of “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” is C23H32BNO5S . The InChI code for this compound is 1S/C23H32BNO5S/c1-21(2,3)25-31(26,27)20-14-13-18(28-16-17-11-9-8-10-12-17)15-19(20)24-29-22(4,5)23(6,7)30-24/h8-15,25H,16H2,1-7H3 .Chemical Reactions Analysis

The compound has been used in the study of macromolecular complexes . For this purpose, tert-butyl (tBu) groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate .Physical And Chemical Properties Analysis

The compound has a density of 1.25g/cm3 . It has a melting point of 142-145ºC . The boiling point of the compound is 456.7ºC at 760 mmHg .Scientific Research Applications

- Products : This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which resemble natural products and therapeutically relevant compounds .

- Specific Example : Combining boronic acid with pyrene creates a fluorescent sensor for catechol and its amino derivatives (such as dopamine and DOPA) in biological systems .

- Applications :

- Method : Treatment of 3-(N,N’-dimethylamino)phenylboronic acid with formaldehyde forms borinate compounds, which can serve as fluorescent probes .

- Reagents Used : Examples include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and hydroxybenzotriazole (HOBt) .

Asymmetric N-Heterocycle Synthesis via Sulfinimines

Boronic Acid-Based Sensors

MIDA Boronates in Organic Synthesis

Fluorophore Synthesis

N-tert-Butyl Amide Synthesis

NMR Studies and Probing Protein Structures

Mechanism of Action

Organoboron compounds like “5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid” have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization .

Safety and Hazards

properties

IUPAC Name |

[5-(tert-butylsulfamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)8-5-6-10(18-4)9(7-8)12(14)15/h5-7,13-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJIYYOPBLWGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

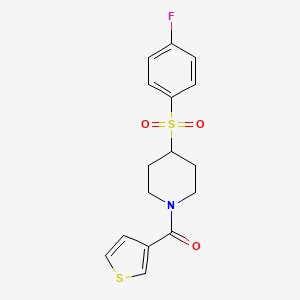

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

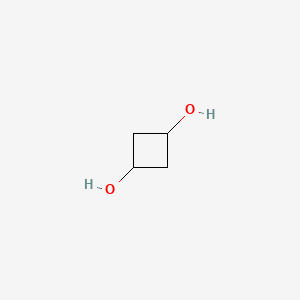

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)

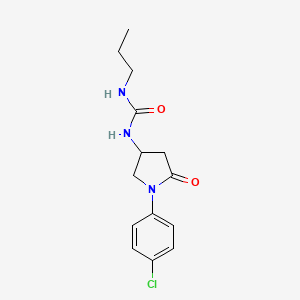

![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)

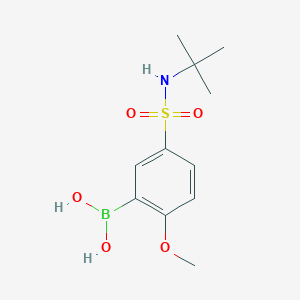

![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)

![3-(Tert-butyl)imidazo[1,5-a]pyrazin-8-ol](/img/structure/B2699429.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)